1-(Piperidin-4-ylmethyl)azepane

Description

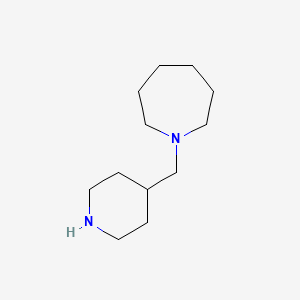

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORDNMDWCQULON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Piperidin 4 Ylmethyl Azepane and Its Analogues

Direct Synthetic Routes to the 1-(Piperidin-4-ylmethyl)azepane Core

Direct synthesis strategies involve the coupling of pre-formed piperidine (B6355638) and azepane precursors. These methods are often favored for their straightforwardness and the ready availability of starting materials.

Amine Alkylation and Reductive Amination Strategies

Amine alkylation and reductive amination are among the most fundamental and widely used methods for forming carbon-nitrogen bonds. In the context of this compound, these reactions provide a direct and efficient means of connecting the piperidine and azepane rings.

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient for creating secondary and tertiary amines. For the synthesis of the target compound, this could involve the reaction of azepane with piperidine-4-carbaldehyde or piperidine with a suitable azepane-based aldehyde, in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. nih.gov The reaction is often performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (B109758) (DCM). nih.gov

A related strategy is the direct N-alkylation of azepane with a piperidine derivative containing a suitable leaving group, such as 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine. This reaction typically proceeds under basic conditions to deprotonate the secondary amine of the azepane, enhancing its nucleophilicity.

Table 1: Selected Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Reference |

|---|---|---|---|---|

| N-methyl-4-piperidone | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | Sodium triacetoxyborohydride | 1,2-dichloroethane | nih.gov |

| Various aldehydes/ketones | Halogenated secondary cyclopropylamines | Not specified | Not specified | rsc.org |

| ϖ-amino fatty acids | Phenylsilane (with Iron catalyst) | Not specified | Not specified | nih.gov |

Convergent and Divergent Synthesis Approaches

The construction of complex molecules like this compound and its analogues can be approached through convergent or divergent strategies.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. rsc.org For example, a precursor containing both a piperidine ring and a reactive functional group could be reacted with a variety of seven-membered ring precursors to generate a range of analogues. Alternatively, a common acyclic precursor could be selectively cyclized to form either the piperidine or azepane ring first, followed by the formation of the second ring. The selectivity of such reactions can sometimes be controlled by the choice of solvent or catalyst, allowing for a switchable and divergent approach from the same starting materials. rsc.org

Intramolecular Cyclization Reactions in Piperidine and Azepane Formation

Intramolecular cyclization is a powerful strategy where the backbone of the target cyclic product is present in the acyclic starting material. nih.gov The ring is formed by creating a new bond within a single molecule, a process initiated by activating specific functional groups. nih.gov This approach is fundamental to the synthesis of both piperidine and azepane rings.

Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as tandem reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. These processes are highly efficient as they reduce the number of purification steps, saving time and resources. For instance, a reductive amination followed by an intramolecular cyclization can be designed to build complex heterocyclic systems in one pot. nih.gov

Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more starting materials react to form a single product that incorporates substantial portions of all reactants. nih.gov MCRs are highly valued for their ability to rapidly generate molecular complexity from simple precursors. While specific MCRs for this compound are not prominently described, the principles of MCRs used for piperidine synthesis, such as the Guareschi imide synthesis, could be adapted to build highly substituted precursors for the target scaffold. nih.gov

Metal-Catalyzed Cyclizations for Heterocycle Construction

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and selective methods for ring formation. nih.govmdpi.com Various metal-catalyzed reactions can be employed to construct the piperidine and azepane rings found in the target molecule and its analogues.

Key methodologies include:

Palladium-catalyzed cyclizations : Reactions like the aza-Heck cyclization can form six-membered rings by intramolecularly coupling an amine with an alkene. nih.gov

Ruthenium-catalyzed cyclizations : Cationic ruthenium complexes have been shown to catalyze the asymmetric intramolecular N-allylation of amino alcohols to produce piperidine and azepane derivatives. nih.gov

Copper-catalyzed cyclizations : Copper(I) catalysts can facilitate tandem amination/cyclization reactions of functionalized allenynes with amines to yield substituted azepines. mdpi.comnih.gov This involves an intermolecular addition of the amine followed by an intramolecular cyclization.

Iron-catalyzed cyclizations : Iron salts have been used as sustainable and mild catalysts for silyl aza-Prins cyclizations to generate tetrahydroazepines. acs.orgnih.gov This reaction forms a C-N and a C-C bond in a single step. nih.gov

Table 2: Examples of Metal-Catalyzed Cyclization for Piperidine and Azepane Synthesis

| Ring System | Catalyst Type | Reaction Type | Reference |

|---|---|---|---|

| Piperidine | Palladium(I) | Enantioselective 6-exo aza-Heck cyclization | nih.gov |

| Azepane | Ruthenium(II) | Dehydrative intramolecular N-allylation | nih.gov |

| Azepine | Copper(I) | Tandem amination/cyclization | mdpi.comnih.gov |

| Tetrahydroazepine | Iron(III) | Silyl aza-Prins cyclization | acs.orgnih.gov |

Radical-Mediated Cyclization Pathways

Radical cyclizations provide an alternative approach to ring construction, often proceeding under conditions complementary to ionic or metal-catalyzed methods. These reactions involve the generation of a radical species that subsequently attacks an unsaturated functional group within the same molecule to form a cyclic radical, which is then quenched to give the final product.

For the formation of piperidine rings, methods such as the intramolecular cyclization of amino-aldehydes using a cobalt(II) catalyst have been developed. nih.gov Copper catalysts can also be used to initiate N-radical formation, which then undergoes a 1,6-hydrogen atom transfer (HAT) to generate a carbon-centered radical that cyclizes to form the piperidine ring. nih.gov Another established method is the use of manganese(III) acetate (Mn(OAc)₃) to mediate oxidative radical cyclization of unsaturated acyl compounds with 1,3-dicarbonyls. nih.gov Atom-transfer radical cyclization (ATRC) is another classical method used for synthesizing azepane and piperidine frameworks. acs.orgnih.gov These radical-based strategies offer powerful tools for constructing the heterocyclic cores of the target molecule.

Ring Expansion Reactions for Azepane Ring Construction

The synthesis of the seven-membered azepane ring often proves more challenging than that of its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, due to less favorable enthalpic and entropic factors in cyclization reactions. rwth-aachen.denih.gov Ring expansion strategies, which commence from more readily available smaller rings, provide an effective solution to this synthetic hurdle. These methods leverage the release of ring strain or thermodynamically driven rearrangements to furnish the larger azepane skeleton.

Azetidine-Based Ring Expansion Protocols

The expansion of four-membered azetidine rings into seven-membered azepanes represents a significant transformation. One notable strategy involves the use of azetidines bearing a 3-hydroxypropyl side chain at the 2-position. acs.orgnih.gov This process is initiated by the activation of the terminal primary alcohol, typically with thionyl chloride, followed by an intramolecular N-alkylation. acs.org This cyclization step forms a strained 1-azonia-bicyclo[3.2.0]heptane intermediate. acs.orgsemanticscholar.org The subsequent nucleophilic opening of this bicyclic ammonium (B1175870) salt can proceed via two pathways: attack at the bridgehead carbon, leading to a pyrrolidine derivative, or attack at the methylene (B1212753) carbon of the original azetidine ring, resulting in the desired ring-expanded azepane. acs.org

The regioselectivity of the ring-opening is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile employed. acs.orgsemanticscholar.org This competition between the formation of five- and seven-membered rings has been studied in detail, with quantum mechanical DFT calculations helping to rationalize the observed product distributions. acs.orgnih.govsemanticscholar.org

| Azetidine Substrate | Nucleophile (Nu) | Azepane/Pyrrolidine Ratio | Reference |

| 2-(3-hydroxypropyl)azetidine | NaCN | Mixture | acs.org |

| 2-(3-hydroxypropyl)azetidine | NaN₃ | Mixture | acs.org |

| 2-(3-hydroxypropyl)azetidine | NaOAc | Mixture | acs.org |

| Diastereomer 12a | NaOAc / NaN₃ | 0:100 (Exclusively Pyrrolidines) | acs.org |

| Diastereomer 12b | NaOAc / NaN₃ | 1:1 | acs.org |

Table 1: Influence of Substrate and Nucleophile on Azetidine Ring Expansion Outcomes.

Pyridine and Pyrrolidine Ring Expansions to Azepane Motifs

Expanding more common five- and six-membered N-heterocycles, such as pyrrolidines and piperidines, is an attractive route to azepanes and their derivatives. A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines provides an efficient method for synthesizing azepanes. rsc.org This methodology relies on allylic amine rearrangements and proceeds under mild conditions, demonstrating tolerance for a range of functional groups. rsc.org

Similarly, piperidine rings can be expanded to yield azepane derivatives with high stereoselectivity and regioselectivity. rsc.org This approach was utilized to prepare diastereomerically pure azepanes in excellent yields, with the structure and stereochemistry confirmed by X-ray crystallography. rsc.org Another innovative approach involves a copper(I)-promoted intramolecular Ullmann-type annulation followed by a rearrangement cascade, which transforms 5-arylpyrrolidine-2-carboxylates into functionalized 1H-benzo[b]azepine-2-carboxylates. cityu.edu.hknih.gov

| Starting Heterocycle | Method | Key Features | Reference |

| 2-Alkenyl Pyrrolidines | Palladium-Catalyzed Rearrangement | Two-carbon homologation, mild conditions | rsc.org |

| Substituted Piperidines | Not specified | High stereoselectivity and regioselectivity | rsc.org |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I)-promoted Ullmann-type Annulation/Rearrangement | Forms benzazepine derivatives | cityu.edu.hknih.gov |

Table 2: Summary of Pyrrolidine and Piperidine Ring Expansion Strategies to Azepanes.

Dearomatizing Ring Expansion of Nitroarenes

A powerful and modern strategy for accessing polysubstituted azepanes involves the dearomative ring expansion of readily available nitroarenes. rwth-aachen.denih.gov This two-step process begins with a photochemical reaction where the nitro group is converted into a singlet nitrene intermediate. manchester.ac.ukresearchgate.net This highly reactive species engages the aromatic ring, transforming the six-membered benzenoid framework into a seven-membered 3H-azepine system. rwth-aachen.denih.gov The reaction is typically mediated by blue light and occurs at room temperature. nih.gov

The second step involves a global hydrogenolysis of the unsaturated azepine intermediate to afford the saturated azepane ring. rwth-aachen.denih.gov A significant advantage of this method is that the substitution pattern of the starting nitroarene (ortho, meta, para) is predictably translated to the final azepane product. rwth-aachen.de This strategy has been successfully applied to synthesize azepane analogues of known piperidine-containing drugs. nih.govresearchgate.net

| Nitroarene Substrate | Key Reagents/Conditions | Resulting Azepane | Yield | Reference |

| p-Substituted Nitrobenzenes | 1. P(Oi-Pr)₃, Et₂NH, Blue LEDs; 2. H₂, Pd/C or PtO₂ | C4-Substituted Azepanes | High | rwth-aachen.deresearchgate.net |

| m-Substituted Nitrobenzenes | 1. P(Oi-Pr)₃, Et₂NH, Blue LEDs; 2. H₂, Pd/C or PtO₂ | C3- and/or C4-Substituted Azepanes | High | rwth-aachen.deresearchgate.net |

| o-Substituted Nitrobenzenes | 1. P(Oi-Pr)₃, Et₂NH, Blue LEDs; 2. H₂, Pd/C or PtO₂ | C2- and/or C7-Substituted Azepanes | High | rwth-aachen.de |

Table 3: Synthesis of Substituted Azepanes via Dearomative Ring Expansion of Nitroarenes.

Stereoselective Synthesis of this compound Derivatives

The biological activity of molecules like this compound is intrinsically linked to their three-dimensional structure. Therefore, synthetic methods that control the absolute and relative stereochemistry of the piperidine and azepane rings are of paramount importance.

Asymmetric Catalysis in Piperidine and Azepane Synthesis

Asymmetric catalysis offers an efficient route to enantioenriched heterocyclic compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For piperidine synthesis, a notable method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives, which provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov Another powerful approach is the phosphine-catalyzed [4+2] annulation of imines with allenes, where a C2-symmetric chiral phosphepine catalyst can furnish functionalized piperidines with high enantioselectivity. acs.orgresearchgate.net

In the realm of azepane synthesis, various asymmetric catalytic systems have been developed. A robust synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives was achieved via a key oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively installed substituents at the C2 and C5 positions. acs.org Furthermore, copper-catalyzed asymmetric intramolecular cyclizations have been employed to synthesize dibenzo[b,d]azepines containing both central and axial stereogenic elements with excellent diastereo- and enantioselectivities. rsc.orgrsc.org Organocatalysis has also proven effective, with chiral Brønsted acids catalyzing asymmetric aza-Piancatelli rearrangement/Michael addition sequences to yield bridged tetrahydrobenzo[b]azepine derivatives. nih.gov

| Heterocycle | Catalytic System | Reaction Type | Stereoselectivity | Reference |

| Piperidine | Rh-catalyst | Asymmetric Reductive Heck | High enantioselectivity | snnu.edu.cnnih.gov |

| Piperidine | Chiral Phosphepine | [4+2] Annulation | Very good stereoselectivity | acs.orgresearchgate.net |

| Azepane | (No catalyst, key step) | Oxidative Cleavage | High stereoselectivity | acs.org |

| Dibenzo[b,d]azepine | Cu(I) / Chiral Ligand | Asymmetric Reductive Cyclization | Up to 99% ee, >20:1 dr | rsc.orgrsc.org |

| Tetrahydrobenzo[b]azepine | Chiral Brønsted Acid | aza-Piancatelli/Michael Addition | Excellent enantio- and diastereoselectivities | nih.gov |

Table 4: Examples of Asymmetric Catalysis in Piperidine and Azepane Synthesis.

Diastereoselective Approaches to Substituted Systems

When multiple stereocenters are present in a molecule, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective approaches often rely on substrate control, where the existing stereochemistry of the starting material directs the stereochemical outcome of a reaction, or reagent control, where a chiral reagent or catalyst dictates the diastereoselectivity.

For the synthesis of polysubstituted piperidines, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed. nih.gov This method produces piperidines with dense substitution at the 3,4, and 5-positions with generally high yield and diastereoselectivity. nih.gov Another strategy involves the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening to afford densely substituted, oxygenated piperidines. researchgate.net

In azepane synthesis, diastereoselectivity is equally important. The synthesis of specific oxo-azepine synthons has been achieved through the diastereoselective hydroboration of tetrahydroazepine precursors. nih.gov Additionally, as mentioned previously, the ring expansion of certain piperidine derivatives can proceed to give diastereomerically pure azepanes, showcasing excellent substrate-controlled diastereoselectivity. rsc.org

Chiral Pool Synthesis and Enantiopure Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex chiral molecules. This approach elegantly bypasses the need for generating chirality from achiral precursors, often leading to more efficient and economical synthetic routes. For the synthesis of piperidine and azepane derivatives, common chiral pool sources include amino acids, sugars, and alkaloids.

The enantioselective synthesis of piperidine and azepane analogues often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. For instance, the direct alkylation of piperidine can be achieved enantioselectively by using a chiral auxiliary, such as a form of mandelic acid, to form a chiral perhydropyrido-oxadiazinone intermediate researchgate.net. Similarly, diastereoselective reduction of chiral β-enamino esters derived from ω-halogeno β-keto esters provides a pathway to chiral pyrrolidine and piperidine derivatives researchgate.net.

Researchers have developed various methods to construct these heterocyclic rings with high stereocontrol. One such method involves the intramolecular amination of methoxyamine-containing boronic esters, where the chirality of the precursor dictates the stereochemistry of the resulting piperidine mdpi.com. Another approach is the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by cyclization to yield chiral piperidines mdpi.com. These methods highlight the importance of starting with or creating enantiopure precursors to ensure the final product is a single enantiomer.

Table 1: Examples of Chiral Pool Strategies and Enantiopure Precursors

| Strategy | Chiral Source/Precursor | Resulting Heterocycle | Key Transformation |

|---|---|---|---|

| Asymmetric Dihydroxylation | Symmetric diene | C2-symmetric trans-2,6-bis(hydroxymethyl)piperidine | Sharpless asymmetric dihydroxylation researchgate.net |

| Chiral Auxiliary | Mandelic acid | (R)- or (S)-coniine | Enantioselective direct alkylation of piperidine researchgate.net |

| Diastereoselective Reduction | ω-halogeno β-keto esters | Chiral pyrrolidine and piperidine β-enamino esters | Cleavage of the chiral auxiliary researchgate.net |

| Intramolecular Amination | Methoxyamine-containing boronic esters | Chiral piperidines | N-B bond formation and 1,2-metalate shift mdpi.com |

Chemical Reactivity and Derivatization Studies of 1 Piperidin 4 Ylmethyl Azepane

Functional Group Transformations and Modulations of the Amine Centers

The nitrogen atoms in 1-(piperidin-4-ylmethyl)azepane are the primary sites for functional group transformations. The secondary amine of the piperidine (B6355638) moiety is generally more reactive towards electrophiles than the sterically hindered tertiary amine of the azepane ring.

Standard amine derivatization reactions such as N-alkylation and N-acylation can be selectively performed on the piperidine nitrogen. For instance, N-alkylation can be achieved using various alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent is typically added slowly to maintain an excess of the amine.

N-acylation of the piperidine nitrogen can be readily accomplished using acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) to neutralize the acid byproduct.

The tertiary amine of the azepane ring can undergo quaternization with reactive alkylating agents, particularly at elevated temperatures or with an excess of the alkylating agent. Furthermore, both amine centers can participate in reactions with other electrophiles, such as sulfonyl chlorides, to form sulfonamides, or with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. The relative reactivity of the two nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation (Piperidine) | Alkyl halide (e.g., R-Br), K₂CO₃, DMF, rt | 1-Alkyl-4-((azepan-1-yl)methyl)piperidine |

| N-Acylation (Piperidine) | Acyl chloride (e.g., R-COCl), Et₃N, DCM, rt | 1-Acyl-4-((azepan-1-yl)methyl)piperidine |

| N-Sulfonylation (Piperidine) | Sulfonyl chloride (e.g., R-SO₂Cl), Pyridine, DCM, rt | 1-Sulfonyl-4-((azepan-1-yl)methyl)piperidine |

| N-Urea Formation (Piperidine) | Isocyanate (e.g., R-NCO), DCM or THF, rt | 1-(Carbamoyl)-4-((azepan-1-yl)methyl)piperidine |

Regioselective Functionalization of the Piperidine and Azepane Rings

Beyond modifications at the nitrogen centers, the carbon skeletons of the piperidine and azepane rings can undergo regioselective functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer pathways to introduce substituents at specific positions on the rings.

For the piperidine ring, C-H functionalization is influenced by the directing effect of the nitrogen atom and any substituents present. In the case of N-alkylated piperidines, functionalization often occurs at the C2 position (alpha to the nitrogen) due to electronic activation. However, the regioselectivity can be controlled by the choice of catalyst and directing groups. For instance, rhodium-catalyzed C-H insertion reactions with diazo compounds have been shown to selectively functionalize the C2 or C4 positions of N-substituted piperidines depending on the nature of the N-substituent and the catalyst ligand. researchgate.netrsc.org

The azepane ring, being a larger and more flexible seven-membered ring, presents its own set of challenges and opportunities for regioselective functionalization. Ring-expansion strategies starting from substituted piperidines are a common method for the synthesis of functionalized azepanes. rsc.org Direct C-H functionalization of the azepane ring is less explored but can be anticipated to follow similar principles to piperidine, with the positions alpha to the nitrogen being the most activated.

Synthesis of Analogues and Homologues for Structure-Activity Exploration

The synthesis of analogues and homologues of this compound is crucial for exploring its structure-activity relationships (SAR). These modifications can involve altering the nature of the linkage between the two rings, changing the ring sizes, or introducing various substituents on either ring.

One common strategy involves the reductive amination of a pre-functionalized piperidine or azepane derivative. For example, reacting a substituted piperidin-4-ylmethanamine with a cyclic ketone, followed by reduction, can lead to a variety of N-substituted azepane analogues. Conversely, reacting azepane with a substituted piperidine-4-carboxaldehyde under reductive amination conditions would yield similar diversity.

Homologues can be synthesized by replacing the piperidine or azepane ring with other saturated heterocycles, such as pyrrolidine (B122466) or morpholine. The methylene (B1212753) linker can also be extended or modified to investigate the impact of the distance and rigidity between the two heterocyclic moieties. The synthesis of spiropiperidines from piperidin-4-ylmethanamine derivatives represents another avenue for creating structurally constrained analogues. rsc.org

SAR studies on related azepane-containing compounds have shown that even small modifications, such as the introduction of a methyl group on the azepane ring, can significantly impact biological activity and pharmacokinetic properties. researchgate.netnih.gov

| Analogue/Homologue Type | General Synthetic Strategy | Potential for SAR Exploration |

| N-Substituted Piperidine Analogues | Alkylation/acylation of the piperidine nitrogen | Investigating the role of the substituent's electronics and sterics. |

| Ring-Substituted Analogues | C-H functionalization or synthesis from substituted precursors | Probing the importance of specific substitution patterns on the rings. |

| Homologues | Using different heterocyclic rings (e.g., pyrrolidine, morpholine) | Evaluating the effect of ring size and heteroatom composition. |

| Linker-Modified Analogues | Synthesis with longer or more rigid linkers | Assessing the optimal distance and orientation between the two rings. |

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are generally consistent with established principles of amine and heterocyclic chemistry.

N-Alkylation and N-Acylation: The N-alkylation of the secondary amine on the piperidine ring proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. The reaction rate is influenced by the nature of the leaving group, the steric hindrance around the nitrogen and the electrophilic carbon, and the solvent polarity. N-acylation follows a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product and a leaving group.

C-H Functionalization: The mechanisms of regioselective C-H functionalization are more complex and often involve organometallic intermediates. In rhodium-catalyzed C-H insertion reactions, a rhodium-carbene intermediate is initially formed. This species can then react with a C-H bond of the piperidine or azepane ring through a concerted metalation-deprotonation (CMD) pathway or via the formation of a ylide intermediate. The regioselectivity is dictated by a combination of electronic factors (C-H bond acidity) and steric effects imposed by the catalyst's ligands and the substrate itself. researchgate.netrsc.org

Conformational Effects: The conformational flexibility of the azepane ring and the piperidine ring can influence reactivity. The azepane ring exists in a dynamic equilibrium of several chair and boat conformations. nih.gov The accessibility of the nitrogen lone pair and the C-H bonds for reaction will depend on the predominant conformation. Computational studies can provide insights into the low-energy conformations of this compound and how different substituents might influence this conformational landscape, thereby affecting its reactivity and the stereochemical outcome of reactions.

Structure Activity Relationship Sar Investigations for 1 Piperidin 4 Ylmethyl Azepane Analogues

Elucidation of Key Pharmacophoric Features Influencing Biological Interactions

The biological activity of 1-(piperidin-4-ylmethyl)azepane analogues is intrinsically linked to a specific arrangement of pharmacophoric features that facilitate molecular recognition at their target sites. Through comparative analysis of various active and inactive analogues, several key features have been identified as crucial for potent biological interactions.

A foundational element of the pharmacophore is the presence of two basic nitrogen atoms: one within the piperidine (B6355638) ring and the other in the azepane ring. These nitrogen atoms are typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues, such as aspartic acid or glutamic acid, within the binding pockets of target proteins. The distance and relative orientation between these two nitrogen centers are critical parameters that significantly influence binding affinity.

Furthermore, the central methylene (B1212753) bridge connecting the piperidine and azepane rings acts as a critical spacer, ensuring the optimal positioning of the two nitrogen-containing rings for simultaneous interaction with their respective binding subsites. The flexibility of this linker allows the molecule to adopt a conformation that is complementary to the topology of the target's binding cavity.

Interactive Table: Key Pharmacophoric Features and Their Postulated Interactions

| Pharmacophoric Feature | Postulated Interaction Type | Importance for Activity |

|---|---|---|

| Piperidine Nitrogen | Ionic Interaction, Hydrogen Bonding | High |

| Azepane Nitrogen | Ionic Interaction, Hydrogen Bonding | High |

| Piperidine Ring | Hydrophobic Interaction | Moderate to High |

| Azepane Ring | Hydrophobic Interaction | Moderate to High |

Impact of Substituent Variations on Molecular Recognition Profiles

Systematic modifications of the this compound scaffold have provided profound insights into how substituent variations influence molecular recognition and, consequently, biological activity. These studies have explored the impact of introducing various functional groups on both the piperidine and azepane rings.

Substitutions on the Piperidine Ring:

The piperidine ring, particularly the nitrogen atom, has been a focal point for chemical modification. For instance, in related series of piperidine-containing compounds, N-acylation or N-alkylation has been shown to modulate activity. In a series of piperidinylpyrimidine derivatives targeting HIV-1 LTR activation, a 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen was found to be important for inhibitory activity. While not directly on the this compound core, this highlights the sensitivity of the N-substituent to the electronic and steric properties of the substituent.

Substitutions on the Azepane Ring:

The larger, more flexible azepane ring offers multiple positions for substitution. Studies on related azepane derivatives have shown that the nature and position of substituents can dramatically alter binding affinity and selectivity. For example, in a series of biphenyloxy-alkyl-azepane derivatives acting as histamine (B1213489) H3 receptor ligands, the length of an alkyl chain attached to the azepane nitrogen was a critical determinant of potency. sophion.comnih.govdrugbank.com An optimal chain length of five or six carbons was identified, suggesting the presence of a corresponding hydrophobic pocket in the receptor. sophion.comnih.govdrugbank.com While these are not direct analogues, they underscore the importance of exploring substitutions on the azepane nitrogen of the this compound scaffold.

Interactive Table: Hypothetical Impact of Substituent Variations on Biological Activity

| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale |

|---|---|---|---|

| Piperidine-N1 | Small Alkyl Group | Potential decrease | Steric hindrance near a key interaction point. |

| Piperidine-N1 | Aromatic Acyl Group | Potential increase or decrease | May introduce favorable pi-stacking or unfavorable steric clash. |

| Azepane-C2/C7 | Small Hydrophobic Group | Potential increase | May engage with a nearby hydrophobic sub-pocket. |

Conformational Analysis and its Correlation with Biological Profiles

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. Substituents on the piperidine ring can exist in either an axial or equatorial position, and this orientation can have a profound impact on biological activity. For instance, in studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists, an equatorial orientation of the 4-phenyl ring was found to be crucial for antagonist properties. This suggests that for this compound analogues, the orientation of the methylene-azepane substituent on the piperidine ring is likely a key determinant of activity.

The methylene linker between the two rings also possesses rotational freedom, further contributing to the conformational flexibility of the molecule. This flexibility can be advantageous, allowing the molecule to adapt its shape to match the binding site (induced fit), but it can also be detrimental if the energetically preferred conformation in solution is not the bioactive one.

Stereochemical Implications in Ligand-Target Engagement

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with markedly different biological activities. Chirality can arise from substitution on either the piperidine or the azepane ring.

For example, if a substituent is introduced at the C2, C3, C5, or C6 position of the piperidine ring, or at any of the carbon atoms of the azepane ring, a stereocenter is created. The absolute configuration (R or S) at these centers can dictate the precise spatial arrangement of key interacting groups, leading to significant differences in binding affinity and efficacy between enantiomers.

In a study of piperazine-based CCR5 antagonists, the 2(S)-methyl piperazine (B1678402) enantiomer was found to be essential for high CCR5 affinity, demonstrating a clear stereochemical preference. nih.gov Similarly, research on new series of piperidin-4-one derivatives has shown that the stereochemical arrangement of substituents significantly affects their antibacterial, antifungal, and anthelmintic activities. nih.gov These findings strongly suggest that the stereochemistry of substituted this compound analogues would be a critical factor in their biological profiles.

The synthesis of diastereomerically pure azepane derivatives through piperidine ring expansion has been achieved with exclusive stereoselectivity and regioselectivity. rsc.org This highlights the feasibility of preparing stereochemically defined analogues of this compound for detailed biological evaluation.

Interactive Table: Potential Impact of Stereochemistry on Biological Activity

| Position of Chiral Center | Stereoisomer | Postulated Biological Activity | Rationale |

|---|---|---|---|

| Piperidine-C3 | (R)-isomer | Higher affinity | Optimal orientation of a key substituent for interaction with the target. |

| Piperidine-C3 | (S)-isomer | Lower affinity | Sub-optimal orientation leading to weaker or no interaction. |

| Azepane-C2 | (R)-isomer | Higher affinity | Favorable positioning of a substituent in a specific binding pocket. |

Mapping of Binding Pockets and Interaction Sites

While direct crystallographic data for this compound bound to a biological target is not publicly available, insights into its potential binding mode can be gleaned from studies of related ligands and computational modeling. Based on the pharmacophoric features, it is likely that these analogues bind to pockets that can accommodate two basic centers and a hydrophobic moiety.

For instance, in the context of chemokine receptors like CCR5, which are known targets for piperidine-containing inhibitors, the binding site is a transmembrane pocket. The protonated nitrogen atoms of the this compound scaffold would be expected to form salt bridges with acidic residues such as Glu283 in the transmembrane domain 7 (TM7) of CCR5. The piperidine and azepane rings would likely occupy hydrophobic subpockets formed by the transmembrane helices.

Pharmacophore models for piperidine- and piperazine-based CCR5 antagonists have identified key features that map to specific regions of the receptor. nih.gov A typical model includes two hydrogen bond acceptor features and three hydrophobic features. nih.gov The basic nitrogens of the this compound would fulfill the role of the hydrogen bond acceptors (or more accurately, the protonated amines would act as hydrogen bond donors), while the aliphatic rings would satisfy the hydrophobic requirements.

Molecular docking studies on related piperidine derivatives have further elucidated potential binding interactions. For example, in the case of acetylcholinesterase inhibitors, the benzyl (B1604629) group of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is proposed to interact with the peripheral anionic site of the enzyme, while the piperidine nitrogen interacts with the catalytic anionic site. This highlights the potential for different parts of the this compound scaffold to engage with distinct subsites within a larger binding pocket.

Molecular Interactions and Biological Target Engagement Studies Preclinical and in Vitro Focus

Characterization of Ligand-Receptor Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of piperidine (B6355638) and azepane derivatives to their respective receptors is a multifaceted process governed by a combination of molecular interactions. The specific nature of these interactions dictates the affinity and selectivity of the ligand for its target.

In the context of dual-acting ligands, certain piperidine derivatives have shown high affinity for both the histamine (B1213489) H3 and sigma-1 (σ1) receptors. The piperidine moiety is considered a critical structural element for this dual activity. It is proposed that the protonated piperidine nitrogen engages in a key salt bridge interaction with Glu172 in the σ1 receptor binding pocket, which is a determining factor for high-affinity binding.

The following table summarizes the binding affinities of selected piperidine and azepane derivatives for the human histamine H3 receptor.

| Compound | Amine Moiety | Linker Length | Biphenyl (B1667301) Position | Ki (nM) for hH3R |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Azepane | 6 carbons | meta | 18 |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Piperidine | 5 carbons | para | 25 |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane | 5 carbons | para | 34 |

Data sourced from Bioorganic & Medicinal Chemistry, 2017. drugbank.comnih.gov

Enzyme Modulation and Inhibition Studies by 1-(Piperidin-4-ylmethyl)azepane Derivatives

Derivatives of the piperidine and azepane core structures have been investigated as modulators of various enzymes, demonstrating both inhibitory and, in some cases, activating properties in preclinical studies.

One notable area of investigation is the inhibition of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of γ-secretase. These compounds were developed from a hydroxamic acid screening hit and optimized to exhibit low nanomolar inhibition of the enzyme. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the azepane ring for potent inhibitory activity.

In a different therapeutic area, piperazine (B1678402) derivatives, which share structural similarities with the piperidine-azepane scaffold, have been evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. While not direct derivatives of this compound, these studies showcase the potential of related heterocyclic structures to modulate enzyme activity. Quantum-Polarized Ligand Docking (QPLD) studies of these piperazine derivatives revealed that they fit within the DPP-IV enzyme's binding site and form hydrogen bonds with key amino acid residues, including R125, E205, E206, K554, W629, Y631, Y662, R669, and Y752.

The table below presents data on the enzymatic inhibition by selected azepane and related derivatives.

| Compound Class | Target Enzyme | Key Findings |

| 2-oxo-azepane derivatives | γ-secretase | Low nanomolar inhibition. |

| Piperazine derivatives | Dipeptidyl peptidase-IV (DPP-IV) | In vitro inhibition with IC50 values in the micromolar range. |

Investigation of Protein-Ligand Interactions at a Molecular Level

The understanding of how ligands derived from the this compound scaffold interact with their protein targets at a molecular level is crucial for rational drug design and optimization. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this regard.

For biphenyloxy-alkyl-piperidine and -azepane derivatives targeting the histamine H3 receptor, molecular docking studies have elucidated the probable binding modes. These studies confirm the importance of the electrostatic interaction between the protonated nitrogen of the piperidine or azepane ring and an acidic residue in the receptor. The lipophilic biphenyl group is typically found to occupy a hydrophobic pocket formed by aromatic and aliphatic amino acid residues, thereby enhancing the binding affinity through favorable van der Waals interactions.

Similarly, for dual histamine H3 and sigma-1 receptor ligands, molecular modeling has been employed to understand the structural basis for their affinity. These studies have identified key interactions within the binding sites of both receptors, highlighting the versatility of the piperidine scaffold in accommodating the structural requirements of different targets.

In the case of piperazine derivatives as urease inhibitors, molecular docking studies have been instrumental in visualizing the binding interactions within the enzyme's active site. These computational analyses help to explain the observed structure-activity relationships, where different substitutions on the phenyl ring lead to variations in inhibitory potency.

Cellular Assays for Functional Modulation in Research Models

The biological effects of this compound derivatives have been characterized in various cellular assays, providing insights into their functional modulation of biological pathways in research models.

A series of novel N-(piperidine-4-yl)benzamide derivatives have been synthesized and evaluated for their antitumor activity. In HepG2 human hepatocarcinoma cells, certain compounds demonstrated potent antiproliferative effects. For example, one of the lead compounds was found to induce cell cycle arrest at the G2/M phase. Western blot analysis revealed that this compound modulated the expression of key cell cycle regulatory proteins, including the downregulation of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), and the upregulation of p21, p53, and Rb.

Furthermore, some 4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown promising antileukemic activity. In human leukemia cell lines (K562 and Reh), specific derivatives with nitro and fluoro substitutions on a phenyl ring inhibited cell growth at low concentrations. Subsequent mechanistic studies using lactate (B86563) dehydrogenase (LDH) assays, cell cycle analysis, and DNA fragmentation assays suggested that these compounds induce apoptosis.

The table below summarizes the findings from cellular assays involving piperidine derivatives.

| Compound Series | Cell Line | Biological Effect | Mechanism of Action |

| N-(piperidine-4-yl)benzamide derivatives | HepG2 | Antitumor activity, cell cycle arrest | Modulation of p53/p21-dependent pathway |

| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | K562, Reh | Antileukemic activity, apoptosis induction | DNA fragmentation, cell cycle modulation |

Role as a Molecular Probe in Investigating Biological Pathways

While the parent compound this compound is commercially available for research use, there is a lack of published studies detailing its direct application as a molecular probe. scbt.com However, the well-characterized biological activities of its derivatives suggest a strong potential for this class of compounds to be developed into valuable research tools for investigating biological pathways.

A molecular probe is a molecule that is used to study the properties of other molecules or structures. Often, these probes are tagged with a reporter group, such as a radioisotope or a fluorescent dye, to allow for their detection and quantification. For a compound to be a suitable candidate for development into a molecular probe, it should ideally exhibit high affinity and selectivity for its biological target.

Several derivatives of the piperidine-azepane scaffold have demonstrated these prerequisite characteristics. For example, the high-affinity histamine H3 receptor antagonists from this chemical class could be radiolabeled with isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. Such PET tracers would enable the non-invasive visualization and quantification of H3 receptor density and distribution in the brain, providing valuable insights into the role of this receptor in various neurological and psychiatric disorders. Similarly, tritiated ([³H]) versions of these ligands could be synthesized for use in in vitro receptor autoradiography studies on tissue sections.

Likewise, potent and selective enzyme inhibitors from this class could be functionalized with fluorescent tags. These fluorescently labeled inhibitors could then be used in techniques like fluorescence microscopy or flow cytometry to study the localization and dynamics of their target enzymes within living cells. The development of such molecular probes would be a significant contribution to the study of the biological pathways in which these targets are involved.

Computational Chemistry and Theoretical Modeling of 1 Piperidin 4 Ylmethyl Azepane

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking and dynamics simulations are pivotal computational techniques for predicting the binding affinity and interaction patterns of 1-(Piperidin-4-ylmethyl)azepane with various biological targets. Docking studies can predict the preferred orientation of the molecule when it binds to a receptor's active site, providing a static snapshot of the interaction. This is often followed by molecular dynamics simulations, which introduce temporal and environmental factors, allowing for the observation of the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the bound state.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP113, TYR308, PHE193 |

| Types of Interactions | Hydrogen Bond, Hydrophobic, π-π Stacking |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic structure and intrinsic reactivity of this compound. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to calculate various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms are expected to be electron-rich regions, making them potential sites for protonation or interaction with electrophilic species.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR model could be built using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A robust QSAR model could guide the design of more potent derivatives of this compound by suggesting specific structural modifications that are likely to enhance its biological activity. For example, the model might indicate that increasing the hydrophobicity of a particular substituent on the azepane ring could lead to improved binding affinity.

Predictive Algorithms and Machine Learning Applications in Compound Design

The integration of predictive algorithms and machine learning (ML) has revolutionized computational compound design. These advanced techniques can analyze vast datasets of chemical structures and biological activities to identify complex patterns that may not be apparent through traditional methods. For this compound, ML models could be trained on databases of known ligands for a specific target to predict its likelihood of being active.

Furthermore, generative ML models can be employed to design novel molecules with desired properties. By learning from the structural features of this compound and other active compounds, these models can propose new chemical entities that are optimized for target binding and other desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Conformational Landscape Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational landscape analysis involves exploring the full range of possible spatial arrangements of the molecule's atoms and identifying the low-energy, stable conformations. This is typically achieved through systematic or stochastic conformational searches followed by energy minimization calculations.

Understanding the preferred conformations of this compound is crucial, as the bioactive conformation (the shape it adopts when binding to its target) is often one of its low-energy conformers. Energy minimization studies, using force fields like MMFF94 or AMBER, can refine the geometry of these conformers and calculate their relative energies.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) |

| 1 (Global Minimum) | 0.00 | 175.2° |

| 2 | 1.25 | -65.8° |

| 3 | 2.48 | 58.9° |

Mechanistic Insights from Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations provide a powerful tool for elucidating the mechanistic details of chemical reactions and molecular interactions involving this compound. DFT can be used to model reaction pathways, calculate activation energies, and characterize transition states. This can offer profound insights into its metabolic fate, for example, by identifying the most likely sites of oxidation by cytochrome P450 enzymes.

Moreover, DFT calculations can be used to accurately model the non-covalent interactions that govern the binding of this compound to its biological target. By analyzing the interaction energies and decomposing them into various components (electrostatic, dispersion, etc.), researchers can gain a fundamental understanding of the driving forces behind molecular recognition.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally-derived high-resolution NMR data for 1-(Piperidin-4-ylmethyl)azepane is not widely published in academic literature, the expected spectral characteristics can be inferred from analyses of its constituent moieties: the piperidine (B6355638) ring and the azepane ring. For similar heterocyclic compounds, such as 4-(1-pyrrolidinyl)piperidine, detailed 1H, 13C, and 15N NMR studies, including 2D techniques like COSY and HETCOR, have been performed to assign all proton and carbon signals and to study the conformational isomers. researchgate.net Such studies reveal that the chemical shifts are sensitive to the solvent used and the conformational state (e.g., equatorial vs. axial substitution) of the molecule. researchgate.net Commercial suppliers of this compound typically possess this detailed NMR data on their certificates of analysis. scbt.combldpharm.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The compound has a molecular formula of C12H24N2 and a monoisotopic mass of 196.19395 Da. uni.lu Predicted collision cross-section (CCS) data for various adducts of the molecule provides further structural information. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]+ is 146.8 Ų. uni.lu In research involving similar piperidine derivatives, HRMS has been utilized to confirm the successful synthesis of target compounds.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass to Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 197.20123 | 146.8 |

| [M+Na]+ | 219.18317 | 146.2 |

| [M-H]- | 195.18667 | 147.9 |

| [M+NH4]+ | 214.22777 | 160.5 |

| [M+K]+ | 235.15711 | 146.9 |

| [M+H-H2O]+ | 179.19121 | 137.7 |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the purity analysis of non-volatile, polar organic compounds like this compound. While a specific, published method for this exact compound is not available, methods for similar piperidine derivatives often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. bldpharm.com For example, a validated stability-indicating RP-HPLC method for the simultaneous determination of two other drugs was achieved using a Hypersil GOLD C18 column with a mobile phase of methanol, acetonitrile, and water. nih.gov The purity of this compound hydrochloride is often determined by commercial suppliers using HPLC or LC-MS. bldpharm.com

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, potentially after derivatization to increase its volatility. A typical GC-MS method for analyzing piperazine (B1678402) derivatives, which share structural similarities, involves a column such as a 5% phenyl/95% dimethylpolysiloxane and a temperature-programmed oven. chemscene.com

Isomer Differentiation and Stereochemical Analysis Techniques

The structure of this compound, with its substituted piperidine ring, presents the possibility of stereoisomerism. The substituent at the 4-position of the piperidine ring can exist in either an equatorial or axial conformation, and these conformers may interconvert. The azepane ring also has a flexible conformation. Differentiating between these potential isomers is critical.

Techniques for stereochemical analysis include:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the relative stereochemistry of all chiral centers and the preferred conformation in the solid state. For instance, the stereochemistry of diastereomerically pure azepane derivatives synthesized via piperidine ring expansion has been confirmed using X-ray crystallography. rsc.org

Advanced NMR Techniques: As mentioned, detailed NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms and thus help in elucidating the predominant conformation and relative stereochemistry in solution.

Microanalytical Methods for Elemental Composition and Purity

Microanalytical techniques provide quantitative data on the elemental composition of a compound, serving as a fundamental check of its purity and identity.

Elemental Analysis: This technique determines the percentage by weight of carbon, hydrogen, nitrogen, and other elements in a sample. The theoretical elemental composition of this compound (C12H24N2) is a benchmark against which the experimental results are compared. A close correlation between the experimental and calculated values is a strong indicator of the sample's purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 73.41% |

| Hydrogen | H | 1.008 | 24 | 24.192 | 12.33% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28% |

| Total | | | | 196.338 | 100.00% |

This table is based on atomic weights and the molecular formula C12H24N2. rsc.org The data serves as a reference for experimental verification via elemental analysis. researchgate.net

Emerging Research Applications and Future Perspectives

Integration into Advanced Chemical Biology Tools (e.g., PROTAC Linkers and Molecular Degraders)

The field of targeted protein degradation has been revolutionized by technologies such as Proteolysis Targeting Chimeras (PROTACs). nih.gov These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the potency and selectivity of the PROTAC. nih.gov

Saturated heterocycles, particularly piperidine (B6355638) and piperazine (B1678402) rings, are increasingly incorporated into PROTAC linkers. nih.govnih.gov Their inclusion can enhance solubility and provide a degree of rigidity that helps to achieve a suitable spatial orientation between the target protein and the E3 ligase. nih.gov The 1-(piperidin-4-ylmethyl)azepane scaffold is a prime candidate for this application. The piperidine portion can serve as a known, favorable linker component, while the azepane ring introduces a novel element. As a seven-membered ring, azepane offers different conformational flexibility and exit vectors compared to the more common six-membered rings, potentially enabling the formation of more effective ternary complexes (E3 ligase-PROTAC-target protein) that might be inaccessible with conventional linkers.

| Linker Component | Primary Function/Property | Potential Contribution of this compound Motif |

|---|---|---|

| Polyethylene Glycol (PEG) | Increases hydrophilicity and linker length. | The dual amine structure can improve solubility while providing defined conformational control. |

| Alkyl Chains | Provides length and flexibility. | The saturated ring systems offer more rigidity and predictable spatial arrangements than a simple alkyl chain. |

| Piperidine/Piperazine | Improves solubility and adds rigidity. nih.gov | Incorporates the known benefits of a piperidine ring while adding the novel conformational properties of the azepane moiety. |

Design of Novel Chemical Scaffolds Based on the this compound Motif

In drug discovery, the development of novel molecular scaffolds is essential for identifying new bioactive compounds. Piperidine rings are among the most prevalent N-heterocycles in approved pharmaceuticals. mdpi.com In contrast, the seven-membered azepane ring is significantly less common in medicinal chemistry, representing a largely underexplored region of three-dimensional chemical space. rwth-aachen.de

The this compound motif provides a robust starting point for creating libraries of new chemical entities. The structure features two secondary amine groups that can be functionalized, allowing for the attachment of various substituents to explore structure-activity relationships (SAR). This dual-ring system offers a unique three-dimensional arrangement that can be exploited to target protein binding sites with complex topographies. By using this motif as a core, medicinal chemists can design and synthesize novel compounds for screening against a wide array of biological targets, potentially leading to the discovery of first-in-class therapeutics.

Methodological Advancements in Heterocyclic Amine Synthesis

The synthesis of complex saturated heterocycles like this compound relies on modern advancements in organic chemistry. While a specific documented synthesis for this exact compound is not widely published, several innovative methods for constructing piperidine and azepane rings are applicable.

Recent strategies have moved beyond traditional multi-step, harsh reactions. For instance, a novel approach involves starting with saturated heterocyclic ketones and employing a sequence of mild photochemical oxidation and desaturation reactions to install amine groups. x-chemrx.com Other advanced methods include:

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared through the stereoselective and regioselective ring expansion of piperidines. rsc.org Similarly, substituted piperidines and azepanes can be formed from the ring-expansion of enantiopure aziridines. nih.gov

Dearomative Ring Expansion: A powerful strategy for preparing complex azepanes involves the photochemical dearomative ring-expansion of simple nitroarenes, which transforms a six-membered aromatic ring into a seven-membered heterocyclic system. rwth-aachen.de

Reductive Amination: The reductive amination of aldehydes and ketones is a cornerstone for amine synthesis. mdpi.com A plausible and direct route to this compound could involve the reductive amination of piperidine-4-carbaldehyde with azepane.

| Synthetic Method | Description | Relevance to this compound |

|---|---|---|

| Photochemical Desaturation | Condensation of a saturated ketone with an amine to form an enamine, followed by photochemical oxidation to create the desired heterocycle. x-chemrx.com | Could be adapted for the late-stage functionalization of either the piperidine or azepane ring. |

| Piperidine Ring Expansion | Chemical transformation that expands a six-membered piperidine ring into a seven-membered azepane ring. rsc.org | Useful for synthesizing functionalized azepane precursors. |

| Dearomative Nitroarene Ring Expansion | Blue light-mediated conversion of a nitroarene into a poly-substituted azepane. rwth-aachen.de | Allows for the creation of highly complex and substituted azepane building blocks from simple aromatic precursors. |

Theoretical Frameworks for Predicting Novel Biological Activities and Interactions

Computational chemistry provides powerful tools for predicting the biological potential of new molecules, thereby accelerating the drug discovery process. For a novel scaffold like this compound, several theoretical frameworks can be applied to guide its development.

Molecular Docking: Virtual screening of libraries based on the this compound scaffold can be performed against the crystal structures of known biological targets. This can identify potential protein-ligand interactions and prioritize compounds for synthesis. Computational studies have successfully been used to decipher the binding modes of piperidine-based compounds with targets like the sigma-1 receptor. nih.gov

Molecular Dynamics (MD) Simulations: Once a potential binding pose is identified through docking, MD simulations can be used to analyze the stability of the ligand-protein complex over time. nih.gov This provides deeper insight into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

ADMET Prediction: In silico tools like SwissADME and ADMETlab can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.net By calculating parameters such as lipophilicity, water solubility, and potential for metabolic liabilities, these tools can help in designing derivatives of this compound with more favorable drug-like properties.

Exploration of New Chemical Space Modalities for Research Probes

The term "chemical space" refers to the ensemble of all possible molecules. A key goal in chemical biology is to synthesize novel molecules that occupy unexplored regions of this space, as they may interact with biological targets in new ways. The this compound motif, with its combination of a common six-membered ring and a less-common seven-membered ring, provides access to a unique three-dimensional geometry. rwth-aachen.de

This unique topology makes it an excellent candidate for the development of novel research probes. By attaching functional moieties such as fluorescent dyes, biotin tags, or photo-crosslinkers to the scaffold, researchers can create tools to:

Visualize biological processes within cells.

Identify the binding partners of a bioactive compound.

Map the architecture of protein complexes.

The distinct conformational properties of the azepane ring could lead to probes with higher selectivity for their targets compared to probes built on flatter, more conformationally restricted scaffolds. Synthesizing and screening libraries of compounds derived from this motif is a promising strategy for discovering probes with unique and valuable properties for biomedical research.

Q & A

What are the optimal synthetic routes for 1-(Piperidin-4-ylmethyl)azepane, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves alkylation or reductive amination of piperidine and azepane precursors. For example, alkylation of 4-(azepan-1-ylmethyl)piperidine with halides under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common method . Yield optimization requires careful control of stoichiometry, temperature (often 60–80°C), and solvent polarity. Purity can be assessed via HPLC with buffered mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) .

How can X-ray crystallography and SHELX software resolve the structural ambiguities of this compound derivatives?

Advanced Research Question

SHELXL is widely used for refining small-molecule crystal structures, particularly for resolving conformational flexibility in piperidine-azepane hybrids. Key steps include:

- Data collection at high resolution (<1.0 Å) to minimize noise.

- Use of twin refinement in SHELXL for handling twinned crystals, common in flexible bicyclic amines .

- Validation of hydrogen bonding and torsional angles via PLATON to confirm stereochemical accuracy.

What analytical techniques are critical for characterizing impurities in this compound?

Basic Research Question

Impurity profiling requires:

- NMR spectroscopy : Identifies regioisomers via distinct coupling patterns (e.g., axial vs. equatorial protons in piperidine rings) .

- LC-MS : Detects trace byproducts (e.g., N-alkylated side products) with a C18 column and 0.1% formic acid mobile phase .

- Elemental analysis : Validates stoichiometry, with deviations >0.3% indicating incomplete purification .

How do structural modifications to the azepane ring impact the compound’s receptor-binding affinity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Substituent position : Methyl groups at the azepane’s 3-position enhance binding to σ receptors (Ki < 50 nM), while 4-substituents reduce affinity .

- Ring size : Azepane (7-membered) derivatives show higher selectivity for dopamine D3 receptors compared to piperidine (6-membered) analogs .

- Experimental design : Radioligand displacement assays (e.g., [³H]spiperone for D2/D3 receptors) are performed at varying pH (7.4) and temperature (25°C) to quantify IC₅₀ values .

How can contradictory pharmacological data for this compound derivatives be systematically addressed?

Advanced Research Question

Contradictions in IC₅₀ or Ki values often arise from:

- Assay variability : Standardize protocols (e.g., uniform cell lines, incubation times) to minimize inter-lab discrepancies .

- Conformational analysis : Use molecular docking (AutoDock Vina) to compare ligand-receptor poses under different protonation states .

- Data normalization : Express binding affinities relative to a reference compound (e.g., haloperidol for dopamine receptors) to improve cross-study comparability .

What strategies mitigate nitrogen inversion effects during NMR analysis of this compound?

Basic Research Question

Nitrogen inversion in azepane causes signal broadening. Mitigation methods include:

- Low-temperature NMR : Acquire spectra at −40°C to slow inversion rates .

- Derivatization : Convert secondary amines to sulfonamides (e.g., using TsCl) to lock ring conformations .

- Solvent selection : Use CD₃OD to enhance solubility and reduce aggregation-related line broadening .

How can computational modeling predict the metabolic stability of this compound derivatives?

Advanced Research Question

Predictive workflows involve:

- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms using Glide SP to identify vulnerable oxidation sites .

- ADMET profiling : Calculate topological polar surface area (TPSA < 60 Ų) and logP (2–4) to optimize blood-brain barrier permeability .

- In vitro validation : Use hepatic microsomes (human or rat) with NADPH cofactors to quantify half-life (t₁/₂ > 30 min indicates stability) .

What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Advanced Research Question

Chiral resolution hurdles include:

- Column selection : Use Chiralpak IG-U with heptane/ethanol (80:20) for baseline separation of enantiomers .

- Dynamic resolution : Employ enzymatic catalysis (Candida antarctica lipase B) to selectively acylate one enantiomer .

- Crystallization-induced asymmetry : Seed supersaturated solutions with enantiopure crystals to drive stereoselective nucleation .

How does the compound’s logP affect its utility in neuropharmacological studies?

Basic Research Question

The experimental logP (3.56 ± 0.15) indicates moderate lipophilicity, enabling:

- CNS penetration : Optimal for targeting central receptors (e.g., serotonin 5-HT₁A) without excessive peripheral accumulation .

- Solubility trade-offs : Balance with co-solvents (e.g., 10% DMSO in saline) for in vivo administration .

What are best practices for designing SAR studies on this compound analogs?

Advanced Research Question

Key considerations:

- Diverse substituent libraries : Synthesize analogs with varied alkyl/aryl groups at the piperidine N-position .

- High-throughput screening : Use 384-well plates with fluorescence polarization assays to rapidly assess receptor binding .

- Counter-screening : Test against off-target receptors (e.g., histamine H1) to ensure selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.